Cafestol - 469-83-0

Cafestol

Catalog Number: EVT-262464
CAS Number: 469-83-0
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cafestol (C20H28O3) is a diterpene naturally occurring in the bean of the Coffea plant, primarily in the unsaponifiable lipid fraction of green coffee beans. [] It is found in both Arabica and Robusta coffee beans, with higher concentrations typically found in Robusta beans. [, ] Cafestol exists primarily in an esterified form with fatty acids, with palmitic acid being the most common. [, ] This diterpene is released during the coffee brewing process, with concentrations varying greatly depending on the brewing method. Unfiltered coffee brewing methods, such as Scandinavian boiled coffee, French press, and Turkish coffee, yield the highest cafestol levels in the final beverage. [, ] In contrast, filtered coffee preparations contain minimal to no cafestol. [, , ]

Cafestol has garnered significant attention in scientific research due to its wide range of biological activities, including effects on lipid metabolism, anti-inflammatory properties, and potential anticancer activity. [, , , ] While its cholesterol-raising effects have been extensively studied, cafestol also exhibits potentially beneficial properties, making it a compound of interest for further scientific exploration.

Kahweol

  • Compound Description: Kahweol is a diterpene found in unfiltered coffee brews like Scandinavian boiled coffee, Turkish coffee, and cafetière coffee, similar to Cafestol. It is known to raise serum cholesterol levels in humans, although less potently compared to Cafestol [, , , ]. Kahweol also impacts liver cells, as evidenced by its effect on alanine aminotransferase (ALT) levels [].

16-O-Methylcafestol

  • Compound Description: 16-O-Methylcafestol is a diterpene primarily found in Robusta coffee beans []. It is structurally similar to Cafestol, with an additional methyl group at the 16th position. Limited research is available on its specific biological activity.

Dehydrocafestol

  • Compound Description: Dehydrocafestol is a diterpene formed during the coffee roasting process through the dehydration of Cafestol []. The specific biological activities of dehydrocafestol are not fully understood.

7α-Hydroxy-4-cholesten-3-one

  • Compound Description: 7α-Hydroxy-4-cholesten-3-one is a metabolite used as a marker for the activity of cholesterol 7α-hydroxylase, a key enzyme in the bile acid synthesis pathway []. This compound is not structurally related to Cafestol but is used to investigate its mechanism of action on cholesterol levels.
  • Relevance: 7α-Hydroxy-4-cholesten-3-one serves as an indicator of cholesterol 7α-hydroxylase activity, an enzyme potentially inhibited by Cafestol []. Studying this metabolite helps understand how Cafestol may affect bile acid synthesis and consequently cholesterol levels.

Cholesterol

  • Compound Description: Cholesterol is a waxy, fat-like substance found in all cells of the body and plays a crucial role in cell membrane structure and function. It is also a precursor to hormones and bile acids. Cafestol is known to elevate serum cholesterol levels [, , ].

Triacylglycerols (Triglycerides)

  • Compound Description: Triacylglycerols, commonly known as triglycerides, are the primary form of fat stored in the body and serve as a major energy source. Cafestol consumption is linked to an increase in serum triglyceride levels [, ].

Alanine Aminotransferase (ALT)

  • Compound Description: Alanine aminotransferase (ALT) is an enzyme primarily found in the liver. Elevated levels of ALT in the blood are often indicative of liver damage. Both Cafestol and kahweol have been shown to increase blood ALT levels [, ].

Lipoprotein(a)

  • Compound Description: Lipoprotein(a) is a cholesterol-rich lipoprotein particle considered a risk factor for atherosclerosis and cardiovascular disease. While habitual consumption of boiled coffee, rich in Cafestol, is linked to higher lipoprotein(a) levels, diterpene supplements appear to lower it, highlighting a complex relationship [].

Farnesoid X Receptor (FXR)

  • Compound Description: Farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. Cafestol has been identified as an agonist ligand for FXR, suggesting it can modulate the receptor's activity [].

Pregnane X Receptor (PXR)

  • Compound Description: Pregnane X receptor (PXR) is a nuclear receptor involved in regulating the expression of genes involved in xenobiotic metabolism, including drug metabolism and detoxification. Like its interaction with FXR, Cafestol also acts as an agonist ligand for PXR [].

Glutathione S-Transferase (GST)

  • Compound Description: Glutathione S-transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including xenobiotics and products of oxidative stress. Kahweol palmitate and, to a lesser extent, cafestol palmitate, induce increased GST activity in the mouse liver and small intestine [].

Kahweol Palmitate

  • Compound Description: Kahweol palmitate is a diterpene ester found in coffee beans, particularly green coffee beans. It's a potent inducer of glutathione S-transferase activity and is considered more potent than cafestol palmitate [].

Cafestol Palmitate

  • Compound Description: Cafestol palmitate is a diterpene ester present in coffee beans. While it induces glutathione S-transferase activity, its potency is less pronounced compared to kahweol palmitate [].
Source

Cafestol is predominantly sourced from the coffee plant, particularly from the Coffea arabica and Coffea canephora species. The extraction of cafestol typically involves methods such as cold brewing or oil extraction from roasted coffee beans, which allows for the retention of these lipophilic compounds.

Synthesis Analysis

Cafestol can be synthesized through various methods, including chemical synthesis and enzymatic processes.

Chemical Synthesis:

  1. Total Synthesis: One notable method involves a total synthesis described by Corey et al., which utilizes cyclopropanation followed by cationic cyclization to construct the complex molecular structure of cafestol in approximately 20 steps. This method emphasizes a bioinspired approach to mimic natural biosynthetic pathways .
  2. Hydrogenation Process: A practical synthesis route involves hydrogenating a mixture of cafestol and kahweol derived from coffee oil using anhydrous methanol and a basic catalyst at ambient temperatures. This method allows for the selective formation of cafestol while minimizing thermal degradation .
  3. Lipase-Catalyzed Esterification: Another innovative approach utilizes lipase enzymes to catalyze the esterification of fatty acids with alcohols to produce cafestol esters, demonstrating an environmentally friendly synthesis pathway .
Molecular Structure Analysis

Cafestol has the molecular formula C20H28OC_{20}H_{28}O and a molecular weight of 284.44 g/mol. Its structure features:

  • A fused bicyclic system, which includes a cyclopentane ring.
  • Multiple double bonds, contributing to its reactivity and biological activity.
  • A hydroxyl group that plays a crucial role in its solubility and interaction with biological systems.

The stereochemistry of cafestol is significant, as it exists in multiple stereoisomeric forms, which can influence its biological activity.

Chemical Reactions Analysis

Cafestol participates in various chemical reactions, particularly those involving:

  • Hydrogenation: Converting unsaturated bonds into saturated ones, which can enhance its stability.
  • Esterification: Reacting with fatty acids to form cafestol esters, which may exhibit different pharmacological properties compared to the parent compound.
  • Oxidative Reactions: Cafestol can undergo oxidation under certain conditions, leading to the formation of reactive oxygen species that may contribute to its bioactivity.

These reactions highlight the compound's versatility and potential applications in pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of cafestol primarily relates to its effects on lipid metabolism:

  • Cholesterol Regulation: Cafestol has been shown to increase levels of low-density lipoprotein cholesterol in humans by inhibiting bile acid synthesis in the liver, thus affecting cholesterol homeostasis.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), contributing to its protective effects against oxidative stress .

Research indicates that cafestol’s action mechanisms are complex and involve multiple signaling pathways.

Physical and Chemical Properties Analysis

Cafestol exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid when purified.
  • Solubility: Cafestol is lipophilic, meaning it is soluble in organic solvents but poorly soluble in water.
  • Melting Point: The melting point ranges between 70°C to 75°C, indicating its stability under moderate temperatures.
  • Stability: Cafestol is relatively stable under normal conditions but can degrade when exposed to high temperatures or prolonged light exposure.

These properties are critical for understanding its behavior in various applications.

Applications

Cafestol has several scientific applications:

  1. Nutraceuticals: Due to its potential health benefits, including cholesterol modulation and anti-inflammatory properties, cafestol is explored as a dietary supplement.
  2. Pharmaceuticals: Research into cafestol's role in cancer prevention and treatment continues, with studies indicating its ability to inhibit tumor growth through anti-angiogenic properties .
  3. Food Industry: As a natural flavoring agent, cafestol contributes to the sensory profile of coffee products while also serving as an antioxidant.
Biosynthesis and Natural Distribution of Cafestol

Biosynthetic Pathways in Coffea Species

Cafestol (CAF) is a diterpene alcohol belonging to the kaurene family, characterized by a pentacyclic structure with a kauran skeleton (C₂₀H₂₈O₃). Its biosynthesis in Coffea species occurs through isoprenoid metabolic pathways, primarily via two spatially separated routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. The MVA pathway initiates with acetyl-CoA and involves rate-limiting enzymes including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which controls early metabolic flux. HMGR catalyzes the conversion of HMG-CoA to mevalonic acid, a pivotal step regulated by both biotic and abiotic factors [1] [5]. Subsequent steps involve mevalonate diphosphate decarboxylase (MVD), which transforms mevalonate 5-pyrophosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—the fundamental C₅ units for diterpene construction [1].

Concurrently, the plastidial MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate to produce IPP and DMAPP, with 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) serving as its key regulatory enzyme [1]. The convergence of both pathways provides the necessary isoprenoid precursors for cafestol synthesis. Following IPP and DMAPP condensation to form geranylgeranyl diphosphate (GGPP), cyclization yields the kaurene backbone. Crucially, cytochrome P450 monooxygenases (CYP450s) mediate the final oxidation steps to produce cafestol. Genome-wide association studies have identified over 87 CYP450 genes in Coffea arabica, with candidates like CYP82C2, CYP71A25, and CYP701A3 implicated in cafestol biosynthesis [1] [3]. These enzymes facilitate hydroxylation and ring modifications, with cafestol predominantly accumulating in coffee beans as fatty acid esters (e.g., palmitate or linolenate esters) rather than in free form [4] [8].

Table 1: Key Enzymes in Cafestol Biosynthesis

EnzymePathwayFunctionLocalization
HMGR (EC 1.1.1.34)MVACatalyzes NADPH-dependent reduction of HMG-CoA to mevalonateCytosol
MVD (EC 4.1.1.33)MVAConverts mevalonate-5-pyrophosphate to IPP/DMAPPCytosol
DXR (EC 1.1.1.267)MEPReduces 1-deoxy-D-xylulose-5-phosphate to MEPPlastid
Cytochrome P450s (e.g., CYP701A3)DownstreamMediates oxidation and cyclization steps to form cafestol structureEndoplasmic reticulum

Comparative Analysis of Cafestol Production in Coffea arabica vs. Coffea canephora

Significant interspecies variation exists in cafestol production between the two primary commercial coffee species. Coffea arabica (Arabica) produces cafestol alongside kahweol (a structural analog featuring an additional double bond), with typical concentrations ranging from 0.5–1.2% of bean dry weight. In contrast, Coffea canephora (Robusta) contains lower cafestol levels (0.2–0.8%) and is almost devoid of kahweol [4] [8] [10]. Robusta instead accumulates 16-O-methylcafestol (16-OMC), a methoxylated derivative undetectable in pure Arabica coffees, making it a reliable chemical marker for species authentication [4] [10].

This divergence arises from genetic differences in diterpene synthase activities and CYP450 gene expression profiles. Genome-wide association studies (GWAS) of 107 C. arabica accessions identified single nucleotide polymorphisms (SNPs) near genes governing lipid and diterpene metabolism. Notably, wild Ethiopian accessions from west of the Great Rift Valley exhibited higher allelic richness in diterpene-related genes than cultivated varieties [3]. Biochemical analyses confirm that Arabica beans contain higher total diterpene concentrations (up to 1.2% w/w) compared to Robusta (max 0.8% w/w). Within Arabica, cultivars like Red Catuai and IAPAR 59 show substantial variation—cafestol content ranges from 221–668 mg/100g in green beans [1] [3] [8].

Table 2: Diterpene Profiles in Major Coffee Species

CompoundC. arabica (mg/100g green bean)C. canephora (mg/100g green bean)Species Specificity
Cafestol270–670150–370Both species
Kahweol110–350<10C. arabica exclusive
16-O-MethylcafestolNot detected14–113C. canephora exclusive

Environmental and Agronomic Factors Modulating Cafestol Biosynthesis

Cafestol accumulation is profoundly influenced by environmental stressors, cultivation systems, and post-harvest processing. Transcriptomic studies reveal that genes encoding HMGR, DXR, and P450s exhibit significantly higher expression in coffee plants grown under full sun systems (FSS) compared to agroforestry systems (AFS). For instance, CaHMGR expression in AFS at 210 days after flowering (DAF) was twice as high as in FSS, yet overall isoprenoid pathway genes remained more active in FSS [1]. This correlates with light intensity effects on diterpene synthesis, as solar exposure upregulates key biosynthetic enzymes. Furthermore, altitude and temperature modulate cafestol levels; beans grown at higher elevations (>1,000 m) often show elevated cafestol, likely due to cooler temperatures slowing fruit maturation and extending biosynthetic periods [3].

Agronomic practices also play crucial roles. Fruit developmental stage critically impacts diterpene concentrations: Cafestol accumulation initiates during early endosperm development (90 DAF) and peaks at maturity (210 DAF), coinciding with endosperm hardening and sucrose accumulation [5] [8]. Shade management in AFS reduces hydric stress and lowers coffee berry borer (Hypothenemus hampei) infestation, but it may reduce diterpene synthesis compared to unshaded FSS [1]. Roasting induces thermal degradation and isomerization, reducing free cafestol by 15–30% and generating derivatives like dehydrocafestol and cafestal [4] [8]. However, roasting intensity matters—light roasts retain more cafestol than dark roasts. Brewing methods further influence dietary exposure; unfiltered preparations (e.g., French press, Turkish coffee) retain up to 6 mg/cup, while paper-filtered coffee contains negligible amounts due to diterpene adsorption [10] [7].

Table 3: Agronomic and Processing Factors Influencing Cafestol Levels

FactorCondition/InterventionEffect on CafestolMechanism/Evidence
Light ExposureFull sun vs. agroforestry↑ in full sun (up to 2-fold gene expression)Enhanced MEP/MVA pathway enzyme transcription [1]
AltitudeHigh (>1000 m) vs. low elevation↑ at higher elevationsProlonged fruit maturation; stress response [3]
Fruit Maturity90 DAF vs. 210 DAF↑ at maturity (peak at 210 DAF)Coordinated with storage compound accumulation [5]
Roasting IntensityLight vs. dark roast↓ by 15–30% in dark roastThermal degradation/isomerization [4] [8]
Brew MethodUnfiltered (e.g., French press)High retention (3–6 mg/cup)Lack of paper filtration removes diterpenes [10]

Properties

CAS Number

469-83-0

Product Name

Cafestol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N

SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Solubility

Soluble in DMSO

Synonyms

Cafestol

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

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